molecular formula C20H19ClFNO3 B12718571 Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester CAS No. 178870-05-8

Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester

Cat. No.: B12718571
CAS No.: 178870-05-8
M. Wt: 375.8 g/mol
InChI Key: VUFGNUJBMHWIQZ-UHFFFAOYSA-N
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Description

Cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate is an organic compound with the molecular formula C20H19ClFNO3 It is a derivative of benzoic acid and is characterized by the presence of a cyclohexyl ester group, a chloro substituent, and a fluorobenzoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate typically involves the esterification of 2-chloro-5-[(2-fluorobenzoyl)amino]benzoic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as 2-methoxy-5-[(2-fluorobenzoyl)amino]benzoate.

    Hydrolysis: 2-chloro-5-[(2-fluorobenzoyl)amino]benzoic acid and cyclohexanol.

    Reduction: 2-chloro-5-[(2-fluorobenzoyl)amino]benzylamine.

Scientific Research Applications

Cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate
  • Cyclohexyl 2-chloro-5-[(2-bromobenzoyl)amino]benzoate
  • Cyclohexyl 2-chloro-5-[(2-methylbenzoyl)amino]benzoate

Uniqueness

Cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

178870-05-8

Molecular Formula

C20H19ClFNO3

Molecular Weight

375.8 g/mol

IUPAC Name

cyclohexyl 2-chloro-5-[(2-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C20H19ClFNO3/c21-17-11-10-13(23-19(24)15-8-4-5-9-18(15)22)12-16(17)20(25)26-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,24)

InChI Key

VUFGNUJBMHWIQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)Cl

Origin of Product

United States

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